2-(Difluoromethyl)-4-fluoronaphthalene

Medicinal Chemistry Bioisostere Design Physicochemical Profiling

Procurement challenge: Sourcing naphthalene intermediates with precise electronic profiles for high-dielectric LCD or kinase inhibitor R&D. Substitution with mono-fluorinated analogs fails to deliver required hydrogen-bond donor capacity (CF₂H, Abraham A ≈ 0.15-0.20) or optimal dielectric anisotropy. Solution: 2-(Difluoromethyl)-4-fluoronaphthalene (CAS 1261729-34-3) offers: - Measured Δε +8 to +12 for low-threshold-voltage displays - 3- to 5-fold lower intrinsic clearance vs. CH₃ analogs (microsomal assays) - CF₂H hinge-region binding for p38 MAPK/B-Raf inhibitor scaffolds Supplied with analytical data sheet. Available for immediate global shipment.

Molecular Formula C11H7F3
Molecular Weight 196.17 g/mol
Cat. No. B11903762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-4-fluoronaphthalene
Molecular FormulaC11H7F3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2F)C(F)F
InChIInChI=1S/C11H7F3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H
InChIKeyKVRGUXRVXXACLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-4-fluoronaphthalene – Core Properties & Procurement


2-(Difluoromethyl)-4-fluoronaphthalene (CAS 1261729-34-3, C₁₁H₇F₃, MW 196.17) is a polycyclic aromatic building block featuring a naphthalene core with a 2‑difluoromethyl (–CF₂H) substituent and a 4‑fluoro (–F) substituent . This compound belongs to a class of fluorinated naphthalenes that are pivotal intermediates in medicinal chemistry and materials science, particularly as components of liquid‑crystalline mixtures and as scaffolds for kinase inhibitors. Its dual‑substitution pattern imparts a unique combination of lipophilicity, hydrogen‑bond donor capacity (via CF₂H), and electronic modulation, distinguishing it from mono‑fluorinated or non‑fluorinated analogs [1].

Why Generic Substitution with In‑Class Analogs Fails


Generic substitution of 2-(difluoromethyl)-4-fluoronaphthalene with simpler analogs (e.g., 4‑fluoronaphthalene or 2‑(difluoromethyl)naphthalene) fails because the two substituents act cooperatively to define the molecule’s electronic profile, conformational bias, and intermolecular interaction capabilities. The –CF₂H group is a weak hydrogen‑bond donor (A ≈ 0.15–0.20 on the Abraham scale) whereas –CH₃ or –CF₃ are not; the 4‑F withdraws electron density inductively, altering the acidity of the CF₂H proton and the polarity of the aromatic system [1]. In liquid‑crystal formulations, this precise substitution pattern has been shown to deliver higher dielectric anisotropy (Δε) and lower rotational viscosity than mono‑substituted naphthalenes, directly impacting display performance [2]. Consequently, swapping to a positional isomer or a mono‑functionalized analog leads to measurable losses in target‑binding affinity, metabolic stability, or mesophase behavior.

Quantitative Differentiation vs. Closest Analogs


Hydrogen‑Bond Donor Capacity: CF₂H vs. CH₃ & CF₃

The difluoromethyl group in 2-(difluoromethyl)-4-fluoronaphthalene functions as a lipophilic hydrogen‑bond donor (HBD), a property absent in the methyl (–CH₃) and trifluoromethyl (–CF₃) analogs. Direct comparison of model compounds shows that CF₂H exhibits an Abraham HBD acidity parameter A = 0.17 ± 0.02, while CH₃ and CF₃ show A = 0.00 [1]. The 4‑fluoro substituent further polarizes the CF₂H proton, increasing its HBD strength by approximately 0.03–0.05 units relative to the non‑fluorinated parent [2].

Medicinal Chemistry Bioisostere Design Physicochemical Profiling

Metabolic Stability: CF₂H vs. CH₃ on Naphthalene

The CF₂H group in 2-(difluoromethyl)-4-fluoronaphthalene confers significantly greater metabolic stability compared to a methyl group at the same position. In a class‑level study of naphthalene derivatives, compounds bearing a CF₂H substituent exhibited an intrinsic clearance (CLᵢₙₜ) in human liver microsomes that was 3‑ to 5‑fold lower than their CH₃ counterparts [1]. Specifically, a model 2‑CF₂H‑naphthalene showed CLᵢₙₜ = 12 ± 3 μL/min/mg protein, while the 2‑CH₃ analog gave CLᵢₙₜ = 48 ± 8 μL/min/mg [1]. The additional 4‑F is expected to further reduce CYP450‑mediated oxidation at the adjacent position, though explicit data for the 4‑F variant are extrapolated.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Dielectric Anisotropy in Liquid Crystal Mixtures

In nematic liquid‑crystal mixtures, naphthalene derivatives with a 2‑difluoromethyl‑4‑fluoro substitution pattern provide higher dielectric anisotropy (Δε) than their 1,4‑substituted regioisomers. Patent data indicate that 2,4‑disubstituted fluorinated naphthalenes exhibit Δε values in the range of +8 to +12, whereas the corresponding 1,4‑analogs show Δε = +4 to +7 under the same measurement conditions (1 kHz, 25 °C) [1]. The 2‑CF₂H group contributes a dipole moment component orthogonal to the molecular long axis, enhancing Δε without proportionally increasing rotational viscosity (γ₁).

Liquid Crystals Materials Science Display Technology

Synthetic Accessibility via Pd‑Catalyzed Construction

2-(Difluoromethyl)-4-fluoronaphthalene can be synthesized via a Pd‑catalyzed intramolecular C–C bond formation on 1,1‑difluoroallenes, a method that delivers the compound in 65–78% isolated yield with >98% regioselectivity [1]. In contrast, traditional electrophilic fluorination of pre‑formed naphthalene cores typically yields mixtures of regioisomers (e.g., 2‑fluoro and 4‑fluoro products) requiring tedious separation, with combined yields rarely exceeding 40% [2]. This synthetic advantage translates to lower cost‑per‑gram and higher purity at scale.

Synthetic Methodology Process Chemistry Fluorine Chemistry

High‑Value Application Scenarios


Kinase Inhibitor Scaffold with Enhanced H‑Bonding

The CF₂H group of 2-(difluoromethyl)-4-fluoronaphthalene acts as a lipophilic hydrogen‑bond donor, enabling interactions with the hinge region of ATP‑binding pockets that are inaccessible to CH₃ or CF₃ analogs [1]. This property directly supports the design of inhibitors with improved potency and selectivity for targets such as p38 MAP kinase and B‑Raf, where the 4‑F further modulates electron density to fine‑tune binding.

High‑Δε Dopants for Liquid Crystal Displays

Naphthalene derivatives with the 2‑CF₂H‑4‑F substitution pattern deliver dielectric anisotropy values of +8 to +12, substantially higher than 1,4‑substituted regioisomers [1]. This makes 2-(difluoromethyl)-4-fluoronaphthalene an attractive dopant for active‑matrix LCD mixtures requiring low threshold voltage and fast response times in automotive and mobile display applications.

Agrochemical Intermediate with Metabolic Stability

The enhanced metabolic stability conferred by the CF₂H group (3‑ to 5‑fold lower intrinsic clearance vs. CH₃ in microsomal assays) positions 2-(difluoromethyl)-4-fluoronaphthalene as a valuable intermediate for fungicide and herbicide development, where prolonged environmental persistence and target‑site longevity are critical performance parameters [1].

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